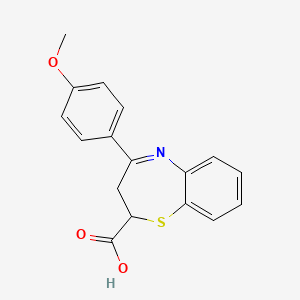

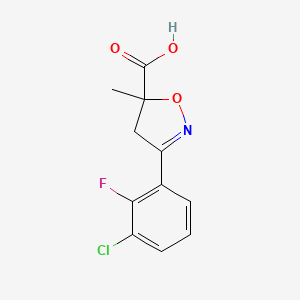

4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

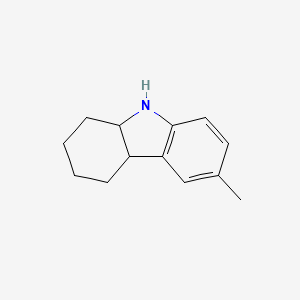

The compound is a benzothiazepine derivative with a carboxylic acid group. Benzothiazepines are a class of compounds that are often used in medicinal chemistry due to their biological activity . The methoxyphenyl group attached to it could potentially alter its activity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazepine core itself is a fused ring system, and the presence of the methoxyphenyl and carboxylic acid groups would add to this complexity .Chemical Reactions Analysis

As an organic compound with multiple functional groups, this compound could undergo a variety of chemical reactions. The carboxylic acid could participate in acid-base reactions, and the benzothiazepine core could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it somewhat polar, and it might have a relatively high boiling point due to the size and complexity of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of diltiazem, a calcium channel blocker used in the treatment of hypertension and angina pectoris. The synthesis process involves preferential crystallization techniques and ring-closing reactions to achieve high enantiomeric excess and overall yield (Yamada et al., 1998). Furthermore, the compound serves as a precursor in the synthesis of various 1,5-benzothiazepine derivatives, showcasing its versatility in organic synthesis (Pant et al., 1998).

Biological Activity

Research has explored the biological activities of derivatives of this compound. For instance, benzothiazepine derivatives have been investigated for their corrosion inhibition properties on mild steel in acid media, indicating potential applications in materials science and engineering (Sasikala et al., 2016). Additionally, certain 1,5-benzothiazepine derivatives have shown pharmacological properties, including coronary vasodilator activities, highlighting their potential in medical research and drug development (Nagao et al., 1972).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of 8-substituted-2,3-dihydro-4-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1,5-benzothiazepines for their antimicrobial activities against various pathogens have been documented. This research underscores the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Bairwa & Sharma, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-21-12-8-6-11(7-9-12)14-10-16(17(19)20)22-15-5-3-2-4-13(15)18-14/h2-9,16H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZZXZLKHIZAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2645088.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2645093.png)